molecular formula C9H10O2S B13110564 2-Methylsulfonylstyrene

2-Methylsulfonylstyrene

Cat. No.: B13110564
M. Wt: 182.24 g/mol
InChI Key: LFNDLWJPUVFYFT-UHFFFAOYSA-N
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Description

2-Methylsulfonylstyrene is a styrene derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 2-position of the aromatic ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it distinct from simpler styrenes like 2-methylstyrene or 4-methylstyrene.

Key characteristics inferred from analogous compounds:

  • Reactivity: The electron-deficient double bond may enhance participation in electrophilic additions or polymerization reactions.
  • Applications: Likely used in specialty polymer synthesis or as an intermediate in pharmaceuticals, similar to other sulfonyl-functionalized compounds .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-ethenyl-2-methylsulfonylbenzene

InChI

InChI=1S/C9H10O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h3-7H,1H2,2H3

InChI Key

LFNDLWJPUVFYFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylsulfonylstyrene can be synthesized through several methods. One common approach involves the sulfonylation of 2-methylstyrene. This process typically uses a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-methylsulfonylstyrene may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality 2-methylsulfonylstyrene.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonylstyrene undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Methylsulfonylstyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methylsulfonylstyrene involves its interaction with various molecular targets. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and affect cellular processes, making 2-methylsulfonylstyrene a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent Key Structural Feature Electronic Effect
2-Methylsulfonylstyrene –SO₂CH₃ at C2 Strongly electron-withdrawing sulfonyl group Stabilizes negative charge, deactivates ring
2-Methylstyrene –CH₃ at C2 Electron-donating methyl group Activates ring for electrophilic substitution
4-Methylstyrene –CH₃ at C4 Electron-donating methyl (para position) Moderate ring activation
Sodium 2-methylprop-2-ene-1-sulphonate –SO₃⁻Na⁺ at C1 Ionic sulfonate group Highly polar, water-soluble

Physical Properties

Compound Molecular Weight (g/mol) Solubility Stability
2-Methylsulfonylstyrene ~182 (estimated) Polar aprotic solvents (e.g., DMF, DMSO) High thermal stability (inferred from sulfones )
2-Methylstyrene 118.18 Organic solvents (e.g., toluene) Moderate; prone to polymerization
Sodium 2-methylprop-2-ene-1-sulphonate 158.15 Water, polar solvents Hygroscopic; stable in aqueous solutions

Key Insight: The sulfonyl group enhances polarity, likely increasing solubility in polar solvents compared to non-sulfonated styrenes. However, it is less water-soluble than ionic sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate .

Research Findings and Data Gaps

  • Crystallography: Sulfonyl-containing aromatic compounds (e.g., Methyl 2-[(methylsulfonyl)amino]benzoate ) exhibit planar sulfonyl groups, suggesting similar conformational rigidity in 2-methylsulfonylstyrene.
  • Thermal Analysis : Sulfones like 2-(methylsulphonyl)-2-methylpropane show high decomposition temperatures (>200°C), implying thermal robustness for 2-methylsulfonylstyrene.
  • Data Limitations : Specific experimental data (e.g., melting point, NMR shifts) for 2-methylsulfonylstyrene are absent in the provided evidence; further primary literature review is recommended.

Biological Activity

2-Methylsulfonylstyrene (MSS) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of MSS, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

2-Methylsulfonylstyrene is characterized by the presence of a methylsulfonyl group attached to a styrene backbone. Its chemical structure can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

This structure contributes to its unique biological activities, which have been the subject of various studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of MSS. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, MSS demonstrated significant cytotoxic effects against prostate cancer cells (PC3) and breast cancer cells (MCF-7) in vitro.

Cell Line IC50 (µM) Reference
PC315.6
MCF-718.2

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, as indicated by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

2. Antimicrobial Activity

MSS exhibits notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

3. Anti-inflammatory Activity

MSS has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Cytokine Concentration Reduction (%) Reference
TNF-α45
IL-650

The anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Case Studies

Several case studies have documented the therapeutic applications of MSS in various disease models:

  • Case Study 1: Prostate Cancer Treatment
    A study evaluated the efficacy of MSS in a mouse model of prostate cancer. Mice treated with MSS showed a significant reduction in tumor size compared to untreated controls, with histological analysis revealing increased apoptosis in tumor tissues.
  • Case Study 2: Bacterial Infections
    In a clinical setting, MSS was tested as an adjunct therapy for patients with resistant bacterial infections. Patients receiving MSS alongside standard antibiotic treatment exhibited improved outcomes and reduced infection duration.

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